molecular formula C15H16F3N3O4S B2781030 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2034518-80-2

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2781030
CAS No.: 2034518-80-2
M. Wt: 391.37
InChI Key: ASOFDNBTTOULLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide (CAS 2034518-80-2) is a synthetic chemical compound with a molecular formula of C15H16F3N3O4S and a molecular weight of 391.37 g/mol . This molecule is a sulfonamide derivative incorporating both a 1,2,4-oxadiazole heterocycle and a tetrahydropyran (oxan-4-yl) ring system, a structure that is of significant interest in medicinal chemistry research. The compound features a trifluoromethyl group, a common moiety known to enhance metabolic stability and membrane permeability in drug-like molecules . While the specific biological profile and mechanism of action for this compound are areas for ongoing investigation, its core structure provides a valuable scaffold for pharmaceutical research. Sulfonamide functional groups are foundational in a diverse range of pharmacological agents, exhibiting activities that include antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase effects . Furthermore, structurally related 1,2,4-oxadiazole and sulfonamide hybrids are actively being explored in various research contexts. For instance, similar molecular frameworks have been investigated for their potential as antiplasmodial agents targeting Plasmodium falciparum , and other 1,3,4-oxadiazole-sulfonamide conjugates have been synthesized and evaluated for anti-inflammatory and anti-cancer activities . This compound is supplied For Research Use Only and is intended solely for laboratory investigation. It is not approved for diagnostic, therapeutic, or personal use. Researchers can utilize this high-purity chemical as a building block, a reference standard, or a lead compound in the development of novel bioactive molecules.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c16-15(17,18)11-3-1-2-4-12(11)26(22,23)19-9-13-20-14(21-25-13)10-5-7-24-8-6-10/h1-4,10,19H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOFDNBTTOULLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the tetrahydro-2H-pyran moiety, and the attachment of the trifluoromethylbenzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow microreactors can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s 1,2,4-oxadiazole core is shared with several analogs, but substituent variations critically influence activity and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Target/Application Key Properties/Advantages
Target Compound 1,2,4-Oxadiazole - 3-(Oxan-4-yl), 5-(methyl-sulfonamide); benzene-CF₃ Hypothesized: Enzyme/receptor modulator Enhanced solubility (oxan-4-yl), metabolic stability (CF₃)
3-((3-(4-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl derivatives (EP 2024) 1,2,4-Oxadiazole - 3-Aryl (CF₃, isobutylsulfonyl); 5-methyl-imidazolidinedione Agrochemical (e.g., insecticide) High binding affinity to arthropod targets
Navacaprant (INN: C25H32FN5O2) Quinoline-oxadiazole - 3-(3-Methyl-1,2,4-oxadiazole); piperidin-4-amine-oxan-4-yl Kappa-opioid receptor antagonist CNS penetration, oral bioavailability
tert-Butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate 1,2,4-Oxadiazole - 3-CF₃; 5-ethyl-carbamate Intermediate in drug synthesis Chirality for targeted synthesis
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 1,2,4-Triazole - Triazole core; sulfonamide-CF₃ (absent) Antimicrobial/antifungal (speculative) Thioether for redox modulation

Key Structural and Functional Differences

  • Oxadiazole vs. Triazole Cores : The target compound’s 1,2,4-oxadiazole core offers greater hydrolytic stability compared to triazoles (e.g., ), which may undergo ring-opening under acidic conditions .
  • Tetrahydropyran (Oxan-4-yl) vs. Morpholinoethyl: The oxan-4-yl group in the target compound improves aqueous solubility compared to morpholinoethyl substituents in analogs (e.g., EP 2024), which may enhance pharmacokinetics .

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, effects on carbonic anhydrase enzymes, and cardiovascular implications. The compound's unique structure combines an oxadiazole ring with a sulfonamide moiety, which is critical for its biological functions.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups that contribute to its biological activity. Its structural formula can be represented as follows:

Property Value
Chemical Formula C₁₅H₁₄F₃N₃O₃S
Molecular Weight 357.35 g/mol
IUPAC Name This compound
SMILES CC1=NOC(=N1)C(C2CCOCC2)N.S(C)(=O)=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. A study reported that benzene sulfonamides with similar structures exhibited IC50 values as low as 3.99 µM against breast cancer cells (MDA-MB-468) and 4.51 µM against leukemia cells (CCRF-CM) .

Table 1: Anticancer Activity of Related Compounds

Compound Cell Line IC50 (µM)
Compound AMDA-MB-4683.99 ± 0.21
Compound BCCRF-CM4.51 ± 0.24

Inhibition of Carbonic Anhydrases

Sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), which play a vital role in various physiological processes including respiration and acid-base balance. Research indicates that this compound may exhibit inhibitory effects on specific isoforms of carbonic anhydrases (hCA I and hCA IX), which are implicated in tumor growth and metastasis .

Table 2: Inhibition Potency Against Carbonic Anhydrases

Compound hCA Isoform Inhibition Constant (K)
Compound ChCA IK = 0.15 µM
Compound DhCA IXK = 0.05 µM

Cardiovascular Implications

The cardiovascular effects of sulfonamide derivatives have been explored in various studies. One investigation demonstrated that certain sulfonamides could modulate perfusion pressure in isolated rat heart models, indicating potential therapeutic applications for conditions like pulmonary hypertension . The study noted that specific derivatives significantly decreased perfusion pressure over time, suggesting interactions with calcium channels or endothelin receptors.

Case Studies

A notable case study involved the evaluation of a sulfonamide derivative's effect on coronary resistance and perfusion pressure in rat models. The results indicated that the compound caused a statistically significant reduction in coronary resistance compared to controls (p < 0.05), highlighting its potential utility in treating cardiovascular diseases .

Molecular Docking Studies

To further understand the biological mechanisms at play, molecular docking studies have been conducted to predict the binding affinities of this compound to target proteins associated with cancer and cardiovascular functions. These studies provide insights into how structural modifications can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and oxadiazole ring formation. For example:

Sulfonamide Formation : React 2-(trifluoromethyl)benzenesulfonyl chloride with an amine-functionalized intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Oxadiazole Cyclization : Use trichloroisocyanuric acid (TCICA) or other cyclizing agents to form the 1,2,4-oxadiazole ring from a nitrile and hydroxylamine derivative .

  • Key Considerations : Monitor reaction progress via HPLC or TLC, and purify intermediates via column chromatography.

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Steps include:

Grow high-quality crystals via slow evaporation or diffusion methods.

Collect diffraction data and refine using SHELXL, ensuring R-factors < 5% for bond lengths/angles .

  • Example : Similar sulfonamide derivatives (e.g., N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide) were structurally resolved using this approach, confirming tautomeric forms .

Q. What computational methods predict the electronic properties of the trifluoromethyl and oxadiazole groups?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electron distribution. Key steps:

Optimize geometry at the B3LYP/6-31G* level.

Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole ring formation step?

  • Methodological Answer : Screen cyclization agents (e.g., TCICA vs. HATU) and solvents (e.g., CH₃CN vs. DMF). For example:

  • TCICA in acetonitrile achieves ~75% yield for analogous oxadiazole syntheses, while HATU in DMF may improve sterically hindered cases .
  • Table : Comparison of cyclization agents for oxadiazole formation:
AgentSolventYield (%)Purity (HPLC)
TCICACH₃CN75>98%
HATUDMF8295%

Q. How to resolve contradictions in biological activity data across similar sulfonamide derivatives?

  • Methodological Answer : Conduct systematic Structure-Activity Relationship (SAR) studies:

Compare substituent effects (e.g., oxadiazole vs. triazole rings) using in vitro assays (e.g., enzyme inhibition).

Use statistical tools (e.g., ANOVA) to validate differences. For example, cycloheptyl-substituted sulfonamides showed 3-fold higher activity than cyclohexyl analogs in kinase inhibition .

  • Note : Contradictions may arise from assay conditions (e.g., pH, solvent) or cellular uptake variability .

Q. What strategies mitigate competing side reactions during sulfonamide coupling?

  • Methodological Answer :

Temperature Control : Maintain <0°C during sulfonyl chloride addition to minimize hydrolysis.

Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent undesired nucleophilic attacks .

  • Case Study : In N-(benzyloxy)-4-(trifluoromethyl)benzamide synthesis, O-benzyl hydroxylamine HCl was stabilized via anhydrous Na₂SO₄ drying .

Data Analysis & Validation

Q. How to interpret conflicting NMR spectra for the oxan-4-yl substituent?

  • Methodological Answer :

Assign peaks via 2D NMR (HSQC, HMBC) to distinguish oxan-4-yl protons from aromatic signals.

Compare with computed NMR spectra (e.g., using Gaussian) to validate assignments .

  • Example : In N-(5-cycloheptyl-1,4,5,6-tetrahydrotriazin-2-yl)-4-fluorobenzenesulfonamide, HMBC confirmed coupling between the sulfonamide NH and triazine ring .

Q. What statistical methods are appropriate for analyzing pharmacological dose-response data?

  • Methodological Answer :

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • Apply Student’s t-test or Mann-Whitney U test for significance (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.